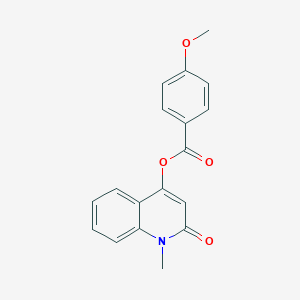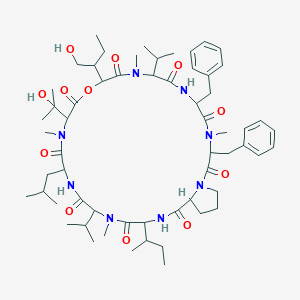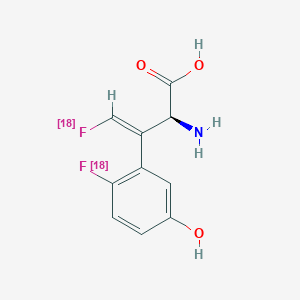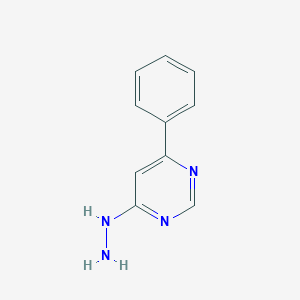
4-Hydrazino-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazino-6-phenylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hydrazine group attached to the fourth position and a phenyl group attached to the sixth position.
Mecanismo De Acción
The mechanism of action of 4-Hydrazino-6-phenylpyrimidine is not fully understood. However, several studies have suggested that this compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways. In addition, this compound has been found to inhibit the expression of several genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to inhibit the expression of several genes that are involved in cell proliferation and survival. However, the exact biochemical and physiological effects of this compound are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Hydrazino-6-phenylpyrimidine is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro. In addition, the synthesis of this compound is relatively simple and can be carried out in a laboratory setting. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Hydrazino-6-phenylpyrimidine. One of the main areas of research is the development of new anticancer agents based on this compound. In addition, the use of this compound as a building block for the synthesis of new materials with unique properties is another area of interest. Furthermore, the development of new catalysts based on this compound is also an area of potential research. Overall, the study of this compound has the potential to lead to the development of new drugs, materials, and catalysts with important applications in various fields.
Métodos De Síntesis
The synthesis of 4-Hydrazino-6-phenylpyrimidine involves the reaction of phenylhydrazine with 4,6-dichloropyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place at a high temperature and yields this compound as a white crystalline solid. This method of synthesis has been reported in several scientific journals and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
4-Hydrazino-6-phenylpyrimidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts for various organic transformations.
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(6-phenylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |
Clave InChI |
MHEQTHLCOHMJKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NN |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
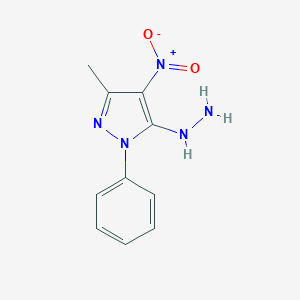
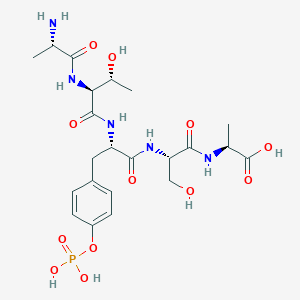

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
